methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15672614
InChI: InChI=1S/C16H18N2O3S2/c1-17(2)12-6-4-11(5-7-12)10-13-15(20)18(16(22)23-13)9-8-14(19)21-3/h4-7,10H,8-9H2,1-3H3/b13-10+
SMILES:
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.5 g/mol

methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

CAS No.:

Cat. No.: VC15672614

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate -

Specification

Molecular Formula C16H18N2O3S2
Molecular Weight 350.5 g/mol
IUPAC Name methyl 3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Standard InChI InChI=1S/C16H18N2O3S2/c1-17(2)12-6-4-11(5-7-12)10-13-15(20)18(16(22)23-13)9-8-14(19)21-3/h4-7,10H,8-9H2,1-3H3/b13-10+
Standard InChI Key TZOFZQLQTZQGTO-JLHYYAGUSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC

Introduction

Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by a thiazolidinone core structure, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. The presence of a dimethylamino group and a thioxothiazolidin moiety in its structure highlights its potential for diverse biological activities.

Synthesis

The synthesis of methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multi-step reactions. A common method includes the reaction of thiazolidinones with aldehydes or other functional groups. The specific synthesis pathway may involve the following steps:

  • Formation of Thiazolidinone Core: This involves the condensation of appropriate starting materials to form the thiazolidinone ring.

  • Introduction of Benzylidene Group: The thiazolidinone core reacts with a benzaldehyde derivative containing a dimethylamino group to form the benzylidene moiety.

  • Esterification: The resulting compound is then esterified to introduce the propanoate group.

Biological Activities

Thiazolidinones are known for their diverse biological activities, including antimicrobial and anticancer properties. While specific biological activities of methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate have not been extensively documented, its structural similarity to other thiazolidinones suggests potential applications in medicinal chemistry.

Research Findings and Future Directions

Research on thiazolidinone derivatives often focuses on their synthesis, characterization, and biological evaluation. For methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate, future studies could explore its pharmacological properties, including antimicrobial and anticancer activities, using in vitro and in vivo models. Additionally, computational modeling techniques could be employed to predict its binding affinity to specific biological targets.

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